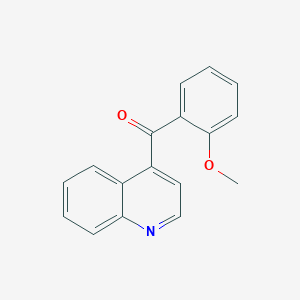

4-(2-Methoxybenzoyl)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1706462-31-8 |

|---|---|

Molekularformel |

C17H13NO2 |

Molekulargewicht |

263.29 g/mol |

IUPAC-Name |

(2-methoxyphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO2/c1-20-16-9-5-3-7-14(16)17(19)13-10-11-18-15-8-4-2-6-12(13)15/h2-11H,1H3 |

InChI-Schlüssel |

CCOMXIQEDFAHCC-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 2 Methoxybenzoyl Quinoline and Its Structural Analogues

Classical and Named Reaction Pathways for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several robust and versatile named reactions. These methods, while sometimes requiring harsh conditions, remain fundamental in synthetic organic chemistry. Their adaptation for the synthesis of specifically substituted quinolines, such as 4-aroylquinolines, is a testament to their enduring utility.

Gould-Jacobs Synthesis Protocols and Modifications

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives, which can serve as versatile intermediates. researchgate.netwikipedia.org The reaction sequence begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate or a related derivative, followed by a thermal cyclization. researchgate.netacs.org Subsequent hydrolysis and decarboxylation of the resulting 4-hydroxy-3-carboxyquinoline afford the corresponding 4-quinolone. researchgate.net

To adapt this methodology for the synthesis of 4-aroylquinolines, a potential starting material would be an aroylmalonic ester. For the target molecule, this would necessitate the use of a 2-methoxybenzoylmalonic ester. The reaction with aniline would proceed through an initial condensation followed by thermal cyclization to yield ethyl 4-hydroxy-2-(2-methoxybenzoyl)quinoline-3-carboxylate. Further chemical transformations would be required to remove the hydroxyl and carboxyl groups to arrive at 4-(2-methoxybenzoyl)quinoline. Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times. asianpubs.org

Conrad-Limpach Condensation Strategies for Quinolin-4-ones

The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (quinolin-4-ones) from anilines and β-ketoesters. nih.govsemanticscholar.orgwikipedia.orgquimicaorganica.org The reaction typically proceeds in two stages: the formation of a β-arylaminoacrylate at lower temperatures, followed by a high-temperature thermal cyclization. wikipedia.orgnih.gov The choice of reaction conditions can influence the regioselectivity, leading to either 4-quinolones or 2-quinolones (the Knorr product). semanticscholar.org

For the synthesis of a precursor to this compound, the required β-ketoester would be ethyl 2-methoxybenzoylacetate. Condensation with aniline under appropriate conditions would yield the corresponding 4-hydroxy-2-(2-methoxyphenyl)quinoline. This intermediate could then be further functionalized to introduce the desired benzoyl group at the 4-position, although this would involve multiple steps. The high temperatures required for the cyclization step can be a limitation of this method. nih.gov

Camps' Cyclization Approaches in Quinoline Synthesis

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone or a related derivative in the presence of a base to yield a mixture of two isomeric hydroxyquinolines. nih.gov This method is particularly useful for the synthesis of 2- and 4-quinolones. A modern two-step approach involves an initial copper-catalyzed amidation of an o-halophenone followed by a base-promoted Camps cyclization of the resulting N-(2-ketoaryl)amide to furnish 2-aryl-4-quinolones. nih.govresearchgate.net

To apply this strategy towards this compound, one would need to start with an appropriately substituted o-aminoaryl ketone. The synthesis would likely involve the acylation of an o-aminoacetophenone with a 2-methoxybenzoyl derivative, followed by base-catalyzed cyclization. The regioselectivity of the cyclization would be a key consideration in this approach.

Knorr Quinoline Cyclization in the Preparation of Related Structures

The Knorr quinoline synthesis is a classic method that involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (quinolin-2-ones). drugfuture.comwikipedia.orgchempedia.info However, under certain conditions, the reaction can be directed to yield 4-hydroxyquinolines. wikipedia.org For instance, the cyclization of benzoylacetanilide can produce either 2-hydroxy-4-phenylquinoline or 4-hydroxy-2-phenylquinoline depending on the reaction conditions. wikipedia.org

In the context of synthesizing this compound, the required starting material would be 2'-methoxybenzoylacetanilide. The acid-catalyzed cyclization of this precursor could potentially lead to 4-hydroxy-2-(2-methoxyphenyl)quinoline, a valuable intermediate that would require further steps to be converted to the final target molecule. The use of polyphosphoric acid (PPA) is also common in Knorr cyclizations. mdpi.com

Modern Transition Metal-Catalyzed Approaches

In recent years, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical approaches. Palladium, rhodium, and copper are among the most frequently employed metals for these transformations.

The direct C-H activation and subsequent arylation of the quinoline core is a particularly powerful strategy. Rhodium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinolines with aroyl chlorides, proceeding through a decarbonylative pathway. nih.govresearchgate.net While this demonstrates the feasibility of introducing aryl groups, achieving C4-selectivity for an aroylation reaction remains a significant challenge.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis. nih.govresearchgate.netdntb.gov.ua A plausible route to this compound could involve the Suzuki or Stille coupling of a 4-haloquinoline with an appropriate 2-methoxybenzoyl organometallic reagent. However, the direct palladium-catalyzed C-H aroylation of the quinoline nucleus at the C4 position is not a well-established transformation. Most palladium-catalyzed C-H functionalizations of quinolines tend to occur at the C2 or C8 positions. acs.orgsemanticscholar.org

Copper-catalyzed reactions have also emerged as a valuable tool in quinoline synthesis. researchgate.netrsc.org Methods for the direct amination and alkylation of quinoline N-oxides via copper-catalyzed C-H bond activation have been developed. acs.orgnih.govbris.ac.uk Furthermore, copper has been used to catalyze the synthesis of quinoline derivatives through domino reactions. researchgate.netrsc.org A copper-catalyzed three-component cascade cyclization has been reported for the synthesis of quinoline-4-thiols. quimicaorganica.org While these methods showcase the versatility of copper catalysis, their direct application to the synthesis of 4-aroylquinolines has not been extensively documented.

Table 2: Summary of Synthetic Approaches

| Method | Key Precursors | Intermediate/Product Type | Advantages | Challenges |

| Pfitzinger Reaction | Isatin (B1672199), Aryl methyl ketone | Quinoline-4-carboxylic acid | Convergent, well-established | Requires subsequent decarboxylation and other transformations |

| Gould-Jacobs Synthesis | Aniline, Aroylmalonic ester | 4-Hydroxy-3-carboxyquinoline | Access to functionalized quinolones | Requires multi-step sequence, harsh thermal conditions |

| Conrad-Limpach Condensation | Aniline, β-Ketoester (aroyl-substituted) | 4-Hydroxyquinoline | Direct formation of quinolone core | High temperatures, potential regioselectivity issues |

| Camps' Cyclization | o-Acylaminoacetophenone derivative | Hydroxyquinoline | Intramolecular cyclization | Potential for isomeric mixtures |

| Knorr Cyclization | β-Ketoanilide (aroyl-substituted) | 2- or 4-Hydroxyquinoline | Access to hydroxyquinoline precursors | Acidic conditions, potential regioselectivity issues |

| Transition Metal Catalysis | Quinoline, Aroylating agent | Functionalized quinoline | Milder conditions, functional group tolerance | C4-selectivity for aroylation is challenging |

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of quinoline synthesis, palladium-catalyzed reactions have been instrumental in the formation of the core heterocyclic structure and the introduction of various substituents.

One notable approach involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This method demonstrates good functional group tolerance, making it applicable to the synthesis of a diverse range of quinoline derivatives. organic-chemistry.org While a specific example for the synthesis of this compound is not detailed, the methodology's scope suggests its potential applicability by selecting the appropriate propargyl alcohol precursor.

Another significant strategy is the palladium-catalyzed carbonylative annulation. This reaction has been effectively used for the synthesis of 2-quinolones, which are structural isomers of quinolines and important heterocyclic motifs in their own right. For instance, the intramolecular carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines provides a concise route to 4,5-fused tricyclic 2-quinolones. rsc.orgresearchgate.net Such strategies highlight the versatility of palladium catalysis in constructing complex fused heterocyclic systems.

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of functionalized quinolines. A novel approach utilizes the reaction of N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides with primary alcohols as external nucleophiles to produce 4-alkenyl 2-alkoxyquinolines. nih.gov This method benefits from the de novo assembly of the quinoline core under mild conditions. nih.gov

The following table summarizes representative palladium-catalyzed reactions for the synthesis of quinoline and quinolone derivatives.

| Catalyst | Reactants | Product Type | Key Features |

| Palladium catalyst | o-Iodoanilines and propargyl alcohols | 2,4-Disubstituted quinolines | Mild conditions, broad functional group tolerance. organic-chemistry.org |

| Palladium catalyst | Alkyne-tethered N-substituted o-iodoanilines and CO | 4,5-Fused tricyclic 2-quinolones | Efficient synthesis of complex fused systems. rsc.orgresearchgate.net |

| Palladium catalyst | N-(2-Iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols | 4-Alkenyl 2-alkoxyquinolines | De novo assembly of the quinoline core. nih.gov |

Copper-Catalyzed Amidation and Cyclization Techniques

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of quinoline and quinolone frameworks, often offering a more economical alternative to palladium catalysis. These methods frequently involve C-N and C-C bond formation through cascade processes.

A two-step synthesis of 2-aryl-4-quinolones has been developed utilizing a copper-catalyzed amidation of o-halophenones followed by a base-promoted Camps cyclization. acs.org This sequence allows for the efficient construction of the quinolone scaffold from readily available starting materials. acs.org

Furthermore, a simple and convenient copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters has been reported for the synthesis of quinolines. rsc.org This methodology constructs the C-N and C-C bonds in a successive cascade process, leading to the desired products in moderate to good yields. rsc.org The use of inexpensive copper salts as catalysts makes this transformation both sustainable and practical. researchgate.net

Copper catalysis has also been employed in tandem reactions, such as the Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed reductive amination and intramolecular cyclization to afford substituted quinolines. rsc.org Additionally, copper-catalyzed dual cyclization reactions have been developed for the synthesis of more complex fused systems like quinindolines. nih.gov

The table below provides an overview of selected copper-catalyzed reactions for quinoline synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI, diamine ligand | o-Halophenones and amides | 2-Aryl-4-quinolones | Two-step process involving amidation and cyclization. acs.org |

| Copper catalyst | Anilines and terminal acetylene esters | Quinolines | Cascade process forming C-N and C-C bonds. rsc.org |

| Copper catalyst | ortho-Bromobenzaldehyde and active methylene nitriles | Substituted quinolines | Tandem Knoevenagel condensation, amination, and cyclization. rsc.org |

Nickel-Catalyzed Dehydrogenative Coupling for Quinoline Synthesis

Nickel, being an earth-abundant and inexpensive metal, has garnered significant attention as a catalyst for sustainable chemical transformations. Nickel-catalyzed dehydrogenative coupling reactions have emerged as a powerful and environmentally benign strategy for the synthesis of quinolines.

A general and efficient one-step synthesis of substituted quinoline derivatives has been achieved through the acceptorless dehydrogenative coupling of o-aminobenzylalcohols with ketones and secondary alcohols. rsc.orgrsc.org This reaction is catalyzed by a simple and easy-to-prepare nickel catalyst, [Ni(MeTAA)], and proceeds with the liberation of dihydrogen and water as the only byproducts. rsc.orgrsc.org This methodology offers a wide substrate scope, allowing for the synthesis of a variety of substituted quinolines in high yields. rsc.orgrsc.org

This strategy has been expanded to include the use of both primary and secondary α-2-aminoaryl alcohols in combination with either ketones or secondary alcohols, leading to the synthesis of various 4-substituted quinolines. acs.orgacs.org The reaction proceeds through a sequential dehydrogenation and condensation process, offering the advantages of low catalyst loading and a broad substrate scope. acs.orgacs.org

The following table summarizes the key aspects of nickel-catalyzed dehydrogenative coupling for quinoline synthesis.

| Catalyst | Reactants | Product Type | Key Features |

| [Ni(MeTAA)] | o-Aminobenzylalcohols and ketones/secondary alcohols | Substituted quinolines | Acceptorless dehydrogenation, environmentally benign. rsc.orgrsc.org |

| Nickel catalyst | α-2-Aminoaryl alcohols and carbonyl compounds/secondary alcohols | Polysubstituted quinolines | Low catalyst loading, wide substrate scope. acs.orgacs.org |

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its analogues, several green and sustainable methodologies have been explored.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has been recognized as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of quinoline derivatives.

The Friedländer synthesis, a classical method for quinoline synthesis, has been significantly improved by the use of microwave irradiation. nih.gov For instance, the reaction of 2-aminophenylketones with cyclic ketones to form a quinoline scaffold can be achieved in just 5 minutes in excellent yield when using neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C. nih.gov This method offers a significant advantage over the conventional approach, which requires several days and results in very poor yields. nih.gov

Microwave irradiation has also been employed in the one-pot, three-component synthesis of diversely substituted quinoline-hybrids. acs.org These reactions, carried out in DMF, show a dramatic reduction in reaction time from hours to minutes, with improved yields compared to conventional heating. acs.org

The table below highlights the advantages of microwave-assisted quinoline synthesis.

| Reaction Type | Conventional Method | Microwave-Assisted Method |

| Friedländer Synthesis | Several days, very poor yield. nih.gov | 5 minutes, excellent yield. nih.gov |

| Three-component synthesis of quinoline-hybrids | 20 hours, 38% yield. acs.org | 8 minutes, 82% yield. acs.org |

Ultrasound-Assisted Chemical Transformations

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of sound waves to enhance chemical reactivity. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, creates localized high temperatures and pressures, leading to an acceleration of reaction rates. rsc.org

This methodology has been applied to the synthesis of quinoline derivatives, often in multicomponent reactions. For example, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in the presence of SnCl2·2H2O as a precatalyst in water can be efficiently carried out under ultrasound irradiation to afford 2-substituted quinolines in good yields. nih.gov

Ultrasound irradiation has also been shown to be highly effective in the synthesis of hybrid quinoline-imidazole derivatives. rsc.orgrsc.org The use of ultrasound in the N-alkylation of the imidazole (B134444) ring resulted in a significant reduction in reaction time (from 48-96 hours to 1-2 hours) and a slight increase in yields compared to conventional heating. rsc.org These transformations are often carried out in environmentally friendly solvents or even in the absence of a solvent. royalsocietypublishing.org

The following table compares conventional and ultrasound-assisted methods for the synthesis of quinoline-related compounds.

| Reaction Type | Conventional Method | Ultrasound-Assisted Method |

| N-alkylation of imidazole ring | 48-96 hours. rsc.org | 1-2 hours. rsc.org |

| Synthesis of pyrimido[4,5-b]quinoline derivatives | Longer reaction times. | Good yields within a few minutes. royalsocietypublishing.org |

Photocatalytic and Aerobic Dehydrogenation Methodologies

Photocatalysis and aerobic oxidation represent highly sustainable approaches to chemical synthesis, utilizing light energy and molecular oxygen as a green oxidant, respectively. These methods have been successfully employed for the dehydrogenation of tetrahydroquinolines to their corresponding aromatic quinoline counterparts.

Visible-light-mediated aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines can be achieved using a nontoxic, stable, and inexpensive titanium dioxide catalyst. organic-chemistry.org This method offers an environmentally friendly route to N-containing heterocycles. organic-chemistry.org Similarly, a reusable phenalenyl-based photocatalyst can mediate the oxidative dehydrogenation of saturated N-heterocycles in the presence of molecular oxygen. organic-chemistry.org

Furthermore, biocatalytic approaches using monoamine oxidase (MAO-N) enzymes have been developed for the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk This enzymatic method provides a mild and sustainable alternative to traditional chemical oxidation methods. northumbria.ac.uk Iron-catalyzed, visible-light-driven decarboxylation reactions have also been utilized for the hydroxyalkylation of quinolines, showcasing the potential of photocatalysis in functionalizing the quinoline ring. mdpi.com

The table below summarizes various photocatalytic and aerobic dehydrogenation methods for quinoline synthesis.

| Catalyst/Method | Reactants | Product Type | Key Features |

| Titanium dioxide (photocatalyst) | Tetrahydroquinolines | Quinolines | Visible-light mediated, uses O2 as oxidant. organic-chemistry.org |

| Phenalenyl-based photocatalyst | Tetrahydroquinolines | Quinolines | Reusable catalyst, aerobic conditions. organic-chemistry.org |

| Monoamine oxidase (MAO-N) | Tetrahydroquinolines | Quolines | Biocatalytic, mild and sustainable. northumbria.ac.uk |

Multi-Component Reactions and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. These strategies allow for the construction of complex molecular architectures, such as the quinoline scaffold, in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing waste.

Several one-pot approaches to substituted quinolines have been developed, often based on classic named reactions. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a cornerstone in quinoline synthesis. benthamdirect.com Modern variations of this reaction have been designed as one-pot procedures, enhancing their practicality. For instance, a highly effective one-pot Friedländer quinoline synthesis has been developed using the in situ reduction of o-nitroarylcarbaldehydes with iron in the presence of catalytic aqueous hydrochloric acid, followed by condensation with an appropriate ketone or aldehyde. rsc.orgorganic-chemistry.org This method is compatible with a wide array of carbonyl compounds, including aromatic ketones, which would be necessary for the synthesis of 4-aroylquinolines. organic-chemistry.org

Another facile one-pot approach involves a cascade Friedländer reaction starting from isoxazoles. In this method, the isoxazole (B147169) is reduced using ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst to generate an ortho-amino aromatic ketone in situ. This intermediate then reacts with a ketone to yield the substituted quinoline. benthamdirect.com This strategy is particularly advantageous as it avoids the often laborious synthesis and potential self-polymerization of the o-amino aromatic ketone starting materials. benthamdirect.com

Phosphine-catalyzed one-pot syntheses have also been reported for the preparation of 3-substituted and 3,4-disubstituted quinolines from stable starting materials like activated acetylenes and N-tosyl-2-aminobenzaldehydes or N-tosyl-2-aminobenzophenones. nih.gov These reactions proceed under mild conditions and exhibit tolerance to various substituents. nih.gov Furthermore, novel one-pot methods for synthesizing highly substituted quinolines in an aqueous medium have been developed, utilizing molecular iodine, potassium carbonate, and surfactants to facilitate the reaction between α-amino ketone derivatives and alkynes or alkenyl esters. researchgate.net

The Povarov reaction is another significant multi-component reaction for synthesizing quinoline derivatives. It typically involves the reaction of anilines, arylaldehydes, and dienophiles like electron-rich alkenes or alkynes. researchgate.net This reaction can be used to generate a variety of aryl-substituted quinolines. researchgate.net

The table below summarizes various multi-component and one-pot synthetic strategies applicable to the synthesis of substituted quinolines, which could be adapted for the synthesis of this compound and its analogues.

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |

| One-Pot Friedländer Synthesis | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Fe, aq. HCl, KOH | Inexpensive reagents, good to excellent yields, wide substrate scope. | rsc.orgorganic-chemistry.org |

| Cascade Friedländer Reaction | Isoxazoles, Ketones | Ammonium formate, Pd/C, H₂SO₄, Methanol | Avoids isolation of o-amino aromatic ketone, good yields. | benthamdirect.com |

| Phosphine-Catalyzed Synthesis | Activated acetylenes, N-tosyl-2-aminobenzaldehydes/ketones | PPh₃ | Mild conditions, convenient route to 3-substituted quinolines. | nih.gov |

| Aqueous One-Pot Synthesis | α-Amino ketone derivatives, Alkynes/Alkenyl esters | I₂, K₂CO₃, TBAB, SDS | Aqueous medium, oxidant-free, simple operation. | researchgate.net |

| Povarov Reaction | Anilines, Arylaldehydes, Dienophiles | Various | Synthesis of aryl-substituted quinolines. | researchgate.net |

Derivatization Strategies for the this compound Core

The derivatization of the quinoline core is a critical step in the development of new compounds with specific biological or material properties. Various strategies can be employed to functionalize the quinoline ring system, allowing for the introduction of diverse substituents and the modulation of the molecule's characteristics.

One prominent strategy is the late-stage derivatization of the quinoline scaffold. organic-chemistry.org This can involve C-H functionalization, which allows for the direct introduction of substituents onto the quinoline ring without the need for pre-functionalized starting materials. Aerobic oxidative aromatization of 1,2,3,4-tetrahydroquinolines in the presence of aryl aldehydes, catalyzed by ruthenium complexes, can lead to β-benzylated quinolines. organic-chemistry.org

The synthesis of quinoline-based chiral derivatizing reagents represents another important derivatization strategy. For example, a new chiral derivatizing reagent has been synthesized by introducing L-proline into a quinoline molecule. asianpubs.orgresearchgate.net Such reagents can be used for the enantioseparation of racemic mixtures, for instance, of β-blockers, by forming diastereomers that can be separated by chromatography. asianpubs.orgresearchgate.net

Furthermore, the quinoline core can be derivatized to form quinolinequinones. The synthesis of new quinolinequinone derivatives has been explored for their potential cytotoxic properties. nih.gov These syntheses can involve multiple steps, including acetylation and hydrolysis, to introduce functional groups at specific positions of the quinoline ring. nih.gov

The table below provides an overview of different derivatization strategies applicable to the quinoline core.

| Derivatization Strategy | Reagents/Catalysts | Type of Derivative | Key Features | Reference(s) |

| C-H Functionalization | [RuCl₂(p-cymene)]₂, O₂ | β-Benzylated quinolines | Late-stage derivatization, use of a green oxidant. | organic-chemistry.org |

| Chiral Derivatizing Reagents | L-proline | Chiral quinoline derivatives | Used for enantioseparation of other chiral molecules. | asianpubs.orgresearchgate.net |

| Synthesis of Quinolinequinones | Various | Quinoline-5,8-diones | Synthesis of derivatives with potential biological activity. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Methoxybenzoyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific experimental data for 4-(2-Methoxybenzoyl)quinoline is not widely published, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a confident prediction of its spectral characteristics.

The ¹H NMR spectrum of this compound is expected to be complex, with distinct signals corresponding to the eleven protons distributed across the quinoline (B57606) and methoxybenzoyl ring systems, in addition to the methoxy (B1213986) group protons. The protons on the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The protons of the 2-methoxybenzoyl group will also reside in the aromatic region, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group. The methoxy protons are expected to appear as a sharp singlet in the upfield region (δ 3.8-4.0 ppm).

The predicted assignments, chemical shifts (δ), multiplicities, and coupling constants (J) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Quinoline) | 8.9 - 9.1 | d | ~4.5 |

| H-3 (Quinoline) | 7.5 - 7.7 | d | ~4.5 |

| H-5 (Quinoline) | 8.1 - 8.3 | d | ~8.5 |

| H-6 (Quinoline) | 7.6 - 7.8 | t | ~7.5 |

| H-7 (Quinoline) | 7.8 - 8.0 | t | ~7.5 |

| H-8 (Quinoline) | 8.0 - 8.2 | d | ~8.5 |

| H-3' (Benzoyl) | 7.0 - 7.2 | d | ~8.0 |

| H-4' (Benzoyl) | 7.5 - 7.7 | t | ~7.8 |

| H-5' (Benzoyl) | 7.1 - 7.3 | t | ~7.5 |

| H-6' (Benzoyl) | 7.8 - 8.0 | dd | ~7.7, 1.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

Note: Predicted values are based on spectral data of quinoline, 4-benzoylpyridine, and substituted benzophenones.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, 17 distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, predicted to appear around δ 195-198 ppm. The carbons of the quinoline ring will appear in the δ 120-150 ppm range, with C2 and C4 being significantly influenced by the nitrogen atom and the benzoyl substituent, respectively. The carbons of the methoxybenzoyl ring are also found in the aromatic region, with their shifts modulated by the methoxy and carbonyl groups. The methoxy carbon (-OCH₃) will be the most upfield signal, typically around δ 55-56 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195.0 - 198.0 |

| C-2 | 150.0 - 152.0 |

| C-3 | 121.0 - 123.0 |

| C-4 | 148.0 - 150.0 |

| C-4a | 128.0 - 130.0 |

| C-5 | 130.0 - 132.0 |

| C-6 | 126.0 - 128.0 |

| C-7 | 129.0 - 131.0 |

| C-8 | 127.0 - 129.0 |

| C-8a | 149.0 - 151.0 |

| C-1' | 132.0 - 134.0 |

| C-2' | 157.0 - 159.0 |

| C-3' | 112.0 - 114.0 |

| C-4' | 133.0 - 135.0 |

| C-5' | 120.0 - 122.0 |

| C-6' | 130.0 - 132.0 |

| -OCH₃ | 55.0 - 56.0 |

Note: Predicted values are based on spectral data of quinoline derivatives and substituted aromatic ketones. researchgate.netresearchgate.nettsijournals.com

To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and H-3 of the quinoline ring, and a network of correlations among H-5, H-6, H-7, and H-8. Similarly, the adjacent protons on the benzoyl ring (H-3' to H-4', H-4' to H-5', and H-5' to H-6') would show clear cross-peaks, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. It would allow for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and assigning quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

A correlation from the quinoline H-3 and H-5 protons to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group at the C-4 position.

Correlations from the benzoyl H-6' and H-3' protons to the carbonyl carbon (C=O).

A correlation from the methoxy protons (-OCH₃) to the C-2' carbon of the benzoyl ring, confirming the position of the methoxy group.

Correlations from quinoline protons (e.g., H-3, H-5) to quaternary carbons within the quinoline ring system (e.g., C-4, C-4a, C-8a), aiding in their assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch. Because the carbonyl group is conjugated with both the quinoline and benzene (B151609) aromatic rings, its stretching frequency is expected to be lower than that of a simple aliphatic ketone. blogspot.comorgchemboulder.com Other key vibrational modes would confirm the presence of the aromatic rings and the ether linkage.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium-Weak |

| Ketone C=O Stretch (Aryl Ketone) | 1660 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1075 | Medium |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

The presence of a strong band around 1670 cm⁻¹ would be a clear indicator of the conjugated aryl ketone functionality. spectroscopyonline.compressbooks.pub The strong absorption around 1250 cm⁻¹ would confirm the C-O stretch of the aryl ether (methoxy group). semanticscholar.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern under ionization. For this compound (C₁₇H₁₃NO₂), the calculated molecular weight is approximately 263.30 g/mol . A high-resolution mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ at a m/z value corresponding to this mass.

The fragmentation of aryl ketones upon electron ionization is well-characterized and typically involves α-cleavage at the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu The primary fragmentation pathways for this compound are expected to be:

Cleavage of the Quinoline-Carbonyl Bond: This would result in the formation of a stable 2-methoxybenzoyl acylium ion.

m/z 135: [C₈H₇O₂]⁺ (2-methoxybenzoyl cation)

Cleavage of the Benzoyl-Carbonyl Bond: This would lead to the formation of a quinolin-4-yl cation and a neutral 2-methoxybenzoyl radical.

m/z 128: [C₉H₆N]⁺ (quinolin-4-yl cation)

Further fragmentation of the m/z 135 ion could involve the loss of a methyl radical (•CH₃) to give m/z 120, followed by the loss of carbon monoxide (CO) to yield a benzyne-type radical cation at m/z 92. The quinoline fragment (m/z 128) can further fragment by losing hydrogen cyanide (HCN) to give an ion at m/z 101. The relative abundance of these fragments provides a structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of related 4-substituted quinoline structures allows for a detailed prediction of its solid-state conformation. nih.gov X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional geometry.

Key expected structural features include:

Crystal System and Space Group: Many substituted quinolines crystallize in monoclinic or orthorhombic systems, often in centrosymmetric space groups like P2₁/c. scielo.br

Planarity: The quinoline ring system itself is expected to be essentially planar.

Dihedral Angle: A crucial parameter would be the dihedral angle between the plane of the quinoline ring and the plane of the 2-methoxybenzoyl group. Due to steric hindrance between the quinoline H-3/H-5 protons and the protons of the benzoyl ring, these two ring systems would not be coplanar. A significant twist is expected, with a dihedral angle likely in the range of 50-70 degrees, similar to what is observed in other sterically hindered biaryl ketones.

This comprehensive suite of spectroscopic and crystallographic techniques, even when applied predictively based on sound chemical principles, provides a robust and detailed structural elucidation of this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single Crystal X-ray Diffraction (SCXRD) is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For chiral molecules that crystallize in a non-centrosymmetric space group, SCXRD can also be used to determine the absolute configuration.

The process involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, leading to the elucidation of its complete molecular structure.

For quinoline derivatives, SCXRD studies reveal critical structural features. For example, the planarity of the quinoline ring system and the dihedral angle between the quinoline core and its substituents are precisely determined. In the case of a hypothetical analysis of this compound, SCXRD would determine the rotational angle between the quinoline and the 2-methoxybenzoyl moieties, a key conformational parameter.

While specific crystallographic data for this compound is not present in the searched literature, studies on similar quinoline derivatives provide insight into the type of data obtained. For instance, the crystal structure of 2-formyl-6-methoxy-3-carbethoxy quinoline was solved and found to crystallize in a monoclinic system with a P21/C space group. malariaworld.org Similarly, a study on 8-Methoxy-4-(4-methoxyphenyl)quinoline also reported a monoclinic P21/c space group. researchgate.net Such data is crucial for understanding the solid-state packing and conformation of the molecule.

Illustrative Crystallographic Data for a Quinoline Derivative

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C17H13NO2 |

| Formula Weight | 263.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.415 (7) |

| b (Å) | 20.341 (2) |

| c (Å) | 8.465 (7) |

| β (°) | 97.31 (4) |

| Volume (ų) | 1266.6 (2) |

| Z | 4 |

Note: The data in this table is representative of a quinoline derivative as reported in the literature and is not the specific experimental data for this compound. malariaworld.org

Analysis of Intermolecular Interactions in Crystalline Lattices (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. Understanding these forces is essential as they influence the crystal's stability, melting point, solubility, and other physicochemical properties. For quinoline derivatives, interactions such as hydrogen bonds, π-π stacking, and van der Waals forces are paramount in dictating the supramolecular architecture.

π-Stacking Interactions: The aromatic quinoline and benzoyl rings are electron-rich π-systems, making them prone to π-π stacking interactions. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are a significant cohesive force in the crystal lattice of many aromatic compounds. Analysis of the crystal packing of quinoline derivatives often reveals these types of interactions, which help to stabilize the three-dimensional structure. researchgate.net Weak C-H···π interactions are also a possibility, where a C-H bond points towards the face of an aromatic ring, as seen in the crystal structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline. researchgate.net

The analysis of these interactions is typically performed using the crystallographic data obtained from SCXRD, with software that can calculate and visualize the distances and angles between interacting atoms and molecular planes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of the compound.

For aromatic systems like quinoline derivatives, the UV-Vis spectra are typically characterized by intense absorption bands arising from π→π* transitions within the conjugated system. The presence of substituents on the quinoline ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also affect the intensity of the absorption.

The spectrum of a quinoline derivative generally shows multiple absorption bands. For instance, an experimental and theoretical study on various quinoline derivatives identified several absorption peaks corresponding to electronic transitions. researchgate.net A study on 2-formyl-6-methoxy-3-carbethoxy quinoline reported experimental absorption peaks at 207, 237, and 319 nm in methanol. malariaworld.org These absorptions are characteristic of the electronic transitions within the quinoline core and are influenced by the attached functional groups. The methoxy and benzoyl groups in this compound would be expected to act as chromophores and auxochromes, influencing the position and intensity of the absorption bands.

Illustrative UV-Vis Absorption Data for a Quinoline Derivative in Methanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Probable Transition |

|---|---|---|

| ~237 | High | π→π |

| ~319 | Low | π→π / n→π* |

Note: The data in this table is representative for a substituted quinoline derivative and is intended to be illustrative, not specific experimental data for this compound. malariaworld.org

Computational and Theoretical Chemistry Studies of 4 2 Methoxybenzoyl Quinoline Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. nih.govmalariaworld.org For quinoline (B57606) derivatives, DFT is employed to calculate a wide array of molecular properties, from electronic orbitals to spectroscopic signatures and reaction energetics. nih.govrsc.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. rsc.orgscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov Conversely, a small energy gap indicates a molecule is more reactive and can be more easily polarized. rsc.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G*, are highly effective for determining these orbital energies. malariaworld.orgijpras.comresearchgate.net

Studies on various quinoline derivatives have shown that substitutions on the quinoline core can significantly alter the HOMO-LUMO energies and, consequently, the electronic properties of the molecule. nih.govresearchgate.net For 4-(2-Methoxybenzoyl)quinoline derivatives, modifications to either the quinoline or the benzoyl ring would be expected to tune the HOMO-LUMO gap, thereby influencing their chemical behavior.

Table 1: Theoretical Frontier Molecular Orbital Energies and Properties of Substituted this compound Derivatives Calculated via DFT Note: The following data is illustrative, based on general trends observed for quinoline derivatives.

Determining the three-dimensional structure of a molecule is the first step in understanding its function and reactivity. DFT calculations are used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. malariaworld.orgresearchgate.net This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. rsc.org

For a molecule like this compound, which has rotational freedom around the single bond connecting the quinoline and benzoyl moieties, conformational analysis is crucial. This involves exploring the potential energy surface by rotating this bond to identify stable conformers (energy minima) and the transition states that separate them. chemrxiv.org The relative energies of these conformers determine their population at equilibrium. Such studies on related benzoyl derivatives show that the planarity of the system is often distorted due to steric hindrance, with the phenyl ring typically twisted out of the plane of the carbonyl group. chemrxiv.org

DFT provides a powerful means to predict various spectroscopic properties, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies of a molecule. longdom.org These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental spectra. researchgate.netnih.gov

UV-Vis Absorption Maxima: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks in a UV-Vis spectrum. scirp.org

Table 2: Predicted Spectroscopic Data for this compound Note: This data is hypothetical and for illustrative purposes.

Understanding the mechanism of a chemical reaction is a central goal of chemistry. DFT calculations can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com The calculated energies of these species allow for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. uantwerpen.benih.gov

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies obtained through DFT. researchgate.netuantwerpen.be These calculations provide a comprehensive thermodynamic profile of a reaction, helping to predict its feasibility and spontaneity under different conditions. For the synthesis or functionalization of this compound derivatives, these theoretical insights can be invaluable for optimizing reaction conditions and understanding the underlying reaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties of molecules at their energy minima, many molecular processes are dynamic in nature. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. Over the course of a simulation, which can span from nanoseconds to microseconds, the molecule can explore a wide range of conformations. This allows for a more complete understanding of its flexibility and the relative stability of different shapes it can adopt in solution.

Analysis of MD trajectories can reveal important information about the stability of specific conformations, the frequency of transitions between them, and the formation of intramolecular hydrogen bonds. Furthermore, MD simulations can model the interaction of the quinoline derivative with solvent molecules or biological targets, such as proteins. Metrics like the root-mean-square deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation time. These simulations are critical for understanding how the dynamic nature of these compounds influences their properties and functions.

Table 3: Chemical Compounds Mentioned

Simulation of Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of ligand-target complexes over time. These simulations provide a detailed view of the conformational changes, interaction patterns, and stability of the binding between a ligand, such as a this compound derivative, and its biological target. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal intricate details of the binding process that are not apparent from static models.

For quinoline-based compounds, MD simulations have been instrumental in assessing the stability of ligand-protein complexes. For instance, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the binding pose remains stable throughout the simulation. Furthermore, these simulations can elucidate the role of solvent molecules in mediating ligand-target interactions and provide insights into the free energy of binding. While specific MD simulation data for this compound is not extensively available in the public domain, the principles derived from studies on analogous quinoline derivatives are directly applicable. These studies often reveal key residues that form stable hydrogen bonds or hydrophobic interactions, which are crucial for maintaining the ligand's position within the binding pocket.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely employed in drug discovery to screen virtual libraries of compounds against a specific target and to propose the binding mode of active molecules.

For quinoline derivatives, molecular docking studies have successfully identified key interactions that govern their binding affinity and selectivity. While specific docking studies on this compound are not prominently reported, research on structurally related 4-benzoylquinoline (B1642027) and other quinoline-based inhibitors provides valuable insights.

In a typical docking study, the quinoline core often engages in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, forming crucial interactions with donor residues like serine, threonine, or lysine. The methoxybenzoyl moiety of this compound introduces additional points of interaction. The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the benzoyl group can participate in further π-π stacking and hydrophobic interactions.

A hypothetical docking scenario of this compound into a kinase binding site, for example, might involve the following interactions:

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Quinoline Nitrogen | Serine, Threonine, Lysine |

| Hydrogen Bonding | Methoxy Oxygen | Asparagine, Glutamine |

| π-π Stacking | Quinoline Ring | Tyrosine, Phenylalanine, Tryptophan |

| π-π Stacking | Benzoyl Ring | Phenylalanine, Tyrosine |

| Hydrophobic Interactions | Benzoyl Ring | Leucine, Isoleucine, Valine, Alanine |

Molecular docking algorithms predict the most energetically favorable binding poses of a ligand within a receptor's active site. For this compound derivatives, the predicted binding mode would likely position the quinoline scaffold and the methoxybenzoyl group in a manner that maximizes favorable interactions. The orientation will be dictated by the shape and electrostatic properties of the binding pocket. For instance, a deep, hydrophobic pocket would likely accommodate the benzoyl group, while polar residues at the pocket's entrance could interact with the quinoline nitrogen and methoxy group. The predicted binding mode provides a structural basis for understanding the compound's activity and for designing modifications to improve its potency and selectivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

While specific SAR studies for this compound are not widely published, general SAR principles for quinoline derivatives can be inferred from the broader literature. For instance, substitutions on the quinoline ring can significantly impact activity. Electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties of the ring system, affecting its binding interactions. The nature and position of substituents on the benzoyl ring of this compound would also be critical. Variations in the methoxy group's position or its replacement with other functional groups would likely alter the binding affinity and selectivity.

QSAR models use statistical methods to create a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets. These models can highlight the importance of specific physicochemical properties, such as hydrophobicity, electronic effects, and steric factors, in determining the biological response.

The insights gained from molecular docking, SAR, and QSAR studies can be leveraged for the computational design and virtual screening of novel analogues of this compound. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Structure-based virtual screening would utilize the three-dimensional structure of a target receptor to dock a library of compounds, ranking them based on their predicted binding affinity. Ligand-based virtual screening, on the other hand, would use the known structure of an active compound like this compound as a template to search for other molecules with similar properties. These in silico screening methods can significantly accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing.

In Silico Pharmacokinetic and Pharmacodynamic Prediction Methodologies (Excluding specific compound results or toxicity profiles)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their pharmacodynamic effects. These predictions help in the early identification of compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

A variety of computational models are available to predict key ADME parameters. For quinoline derivatives, these models can estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Pharmacodynamic predictions, on the other hand, focus on the biochemical and physiological effects of the drug. In silico approaches can help in predicting the mechanism of action and potential off-target effects. For instance, by screening a compound against a panel of known drug targets, it is possible to identify potential polypharmacology, which can be either beneficial or detrimental.

Theoretical Frameworks for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In the realm of contemporary drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to mitigate the risk of late-stage clinical failures. For derivatives of this compound, computational and theoretical chemistry provides indispensable tools for the in silico prediction of these pharmacokinetic parameters. These predictive models are built upon established theoretical frameworks that correlate a molecule's structural and physicochemical properties with its likely behavior in the human body.

The preliminary estimation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness parameters using in silico techniques is an invaluable aid to save both time and resources, increase the success rate, and consequently reduce the risks of failure in the preclinical and clinical phases. nih.gov

A cornerstone of theoretical ADME prediction lies in the application of Quantitative Structure-Activity Relationship (QSAR) models. These models are predicated on the principle that the biological activity of a chemical is directly related to its molecular structure. For the ADME profiling of quinoline derivatives, various web-based platforms and software are commonly employed, including SwissADME, pkCSM, and admetSAR. semanticscholar.orgmdpi.com These tools utilize sophisticated algorithms and extensive databases of experimentally determined properties to predict the pharmacokinetic profile of novel chemical entities.

Absorption: The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. Theoretical frameworks for predicting absorption often evaluate a compound's physicochemical properties against established guidelines like Lipinski's Rule of Five. volkamerlab.org This rule posits that poor oral absorption is more likely when a molecule violates more than one of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) greater than 5. volkamerlab.org

Web servers such as SwissADME and pkCSM are frequently used to calculate these and other relevant properties, such as water solubility and human intestinal absorption (HIA). mdpi.commdpi.com For instance, studies on various quinoline derivatives have utilized these platforms to predict their absorption potential. mdpi.com The BOILED-Egg model, accessible through some of these tools, provides an intuitive graphical representation of passive gastrointestinal absorption and brain penetration. nih.gov

Below is a representative table illustrating the types of absorption-related parameters that would be calculated for a compound like this compound using these theoretical frameworks.

| Parameter | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | < 500 | Compliant with Lipinski's Rule of Five |

| logP (Octanol/Water) | < 5 | Indicates good lipophilicity for membrane passage |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |

| Human Intestinal Absorption (%) | High (>90%) | Predicted to be well-absorbed from the gut |

| P-glycoprotein Substrate | No | Not likely to be removed by efflux pumps |

Distribution: Following absorption, a compound is distributed throughout the body via the circulatory system. Theoretical models predict the extent of this distribution by calculating parameters such as the volume of distribution (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). The unbound fraction of a drug is generally responsible for its therapeutic effect, making PPB a crucial parameter. mdpi.com The BBB permeability is critical for compounds targeting the central nervous system and is also a key consideration for avoiding neurological side effects with peripherally acting drugs. idaampublications.in

Computational tools can predict whether a compound is likely to be a substrate for efflux transporters like P-glycoprotein, which can limit its distribution to certain tissues, including the brain. mdpi.com

The following table demonstrates typical distribution parameters predicted for quinoline derivatives.

| Parameter | Predicted Value | Interpretation |

| Volume of Distribution (VDss) | Low to Moderate | Indicates distribution primarily in extracellular fluid |

| Plasma Protein Binding (%) | High | Suggests a significant portion of the drug will be bound |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

Metabolism: The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Theoretical frameworks for metabolism prediction focus on identifying which CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. researchgate.net Inhibition of CYP enzymes is a major cause of drug-drug interactions. In silico models use structural information to predict these interactions, helping to flag potential safety concerns early in the discovery process. researchgate.net

A representative table of predicted metabolic properties is provided below.

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low potential for drug interactions via this isoform |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP2C9 |

| CYP2C19 Inhibitor | No | Low potential for drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for interactions with drugs metabolized by CYP3A4 |

Excretion: The final stage of a drug's journey through the body is its excretion, which is typically quantified by total clearance (CLtot). This parameter reflects the rate at which a drug is removed from the body, combining processes in the liver and kidneys. mdpi.com Computational models can provide estimations of total clearance and can also predict whether a compound is a substrate for renal transporters, which can influence its rate of elimination.

An example of predicted excretion parameters is shown in the table below.

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | Low | Suggests a slower rate of elimination from the body |

| Renal OCT2 Substrate | No | Not a significant substrate for this renal transporter |

Mechanistic Investigations of Biological Interactions of 4 2 Methoxybenzoyl Quinoline Derivatives in Vitro Studies

Enzyme Inhibition Mechanisms (In Vitro Cell-Free or Cell Line Assays)

The quinoline (B57606) scaffold is a prominent structural motif in a multitude of biologically active compounds. Derivatives of 4-(2-Methoxybenzoyl)quinoline, in particular, have been the subject of extensive research to elucidate their mechanisms of action at the molecular level. In vitro studies, utilizing both cell-free and cell-line-based assays, have been instrumental in identifying and characterizing the interactions of these compounds with various enzymatic targets. These investigations provide crucial insights into the specific pathways and kinetics through which these derivatives exert their biological effects.

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a key target for antibacterial agents. Certain quinolone derivatives function by inhibiting this enzyme. The mechanism involves binding to the DNA-gyrase complex, which stabilizes the cleavage complex where the DNA is cut and held by the enzyme. This action prevents the re-ligation of the DNA strands, leading to a halt in DNA replication and ultimately bacterial cell death researchgate.net.

Research into novel quinoline derivatives has identified compounds with potent inhibitory activity against bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV nih.gov. For instance, a series of N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides were investigated for their binding to the ATP binding site of Staphylococcus aureus GyrB. Within this series, a hit compound, f1 (AG-690/11765367), was identified as a novel and moderate inhibitor of S. aureus GyrB with a half-maximal inhibitory concentration (IC50) of 1.21 µM nih.gov. The 4-hydroxy-2-quinolone fragment of this compound was found to be crucial for its binding to GyrB nih.gov. Another study on 3-aminothiazolquinolones revealed that compound 37 exhibited strong inhibitory potency against DNA gyrase with an IC50 value of 11.5 µM, which was more potent than the reference drug norfloxacin (IC50: 18.2 µM) mdpi.com. These findings highlight the potential of quinoline derivatives to act as effective DNA gyrase inhibitors by targeting the enzyme's ATP-binding site nih.govmdpi.com.

| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | f1 (AG-690/11765367) | S. aureus GyrB | 1.21 | - | - |

| 3-aminothiazolquinolones | 37 | DNA gyrase | 11.5 | Norfloxacin | 18.2 |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of cholinergic transmission. Their inhibition is a primary therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease nih.gov. Various quinoline derivatives have been evaluated for their ability to modulate these enzymes.

A study on novel 4-N-phenylaminoquinoline derivatives containing a morpholine group identified several compounds with significant anti-cholinesterase activities. Notably, compound 11g emerged as the most potent inhibitor against both AChE and BChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. Kinetic analysis revealed that compounds 11a and 11g function as mixed-type AChE inhibitors, suggesting they bind to both the catalytic active site and a peripheral anionic site on the enzyme nih.gov. Another series of quinoline-containing chalcone derivatives also demonstrated considerable inhibitory activity against both AChE and BChE nih.gov. These studies underscore the potential of the quinoline scaffold in designing effective cholinesterase inhibitors nih.govnih.gov.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 11g | AChE | 1.94 ± 0.13 | Mixed-type |

| 11g | BChE | 28.37 ± 1.85 | |

| 11a | AChE | - | Mixed-type |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a valuable strategy for treating depression and neurodegenerative diseases such as Parkinson's disease criver.comnih.gov. In vitro studies have explored the kinetics and binding of quinoline derivatives as MAO inhibitors.

Research on halogenated quinoline derivatives, specifically N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F ) and N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q4F ), demonstrated their potential to inhibit both MAO-A and MAO-B. Docking studies indicated that these compounds have superior binding affinities compared to reference drugs, with Q3Cl4F showing a binding score of -7.24 kcal/mol for MAO-A and -8.37 kcal/mol for MAO-B nih.gov. Furthermore, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated, revealing compounds that selectively inhibited MAO-A. Compounds 2d (with a para-F group) and 2j (with a para-Br group) showed IC50 values of 1.38 µM and 2.48 µM, respectively, for MAO-A researchgate.net. Kinetic studies of other isoquinoline derivatives have also been performed to characterize their inhibition mechanism, often revealing reversible and selective effects on MAO-B researchgate.net.

| Compound | Target Enzyme | IC50 (µM) | Binding Score (kcal/mol) |

|---|---|---|---|

| 2d | MAO-A | 1.38 | - |

| 2j | MAO-A | 2.48 | - |

| Q3Cl4F | MAO-A | - | -7.24 |

| Q3Cl4F | MAO-B | - | -8.37 |

Beyond bacterial DNA gyrase, other topoisomerase enzymes, including human topoisomerases I and II, are validated targets in cancer chemotherapy mdpi.com. These enzymes manage DNA topology during replication, transcription, and chromosome segregation. Inhibitors can trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis in cancer cells researchgate.net.

A novel series of pyrazolo[4,3-f]quinoline derivatives were designed and synthesized to target topoisomerase activity. In vitro assays demonstrated that several of these compounds effectively inhibited cancer cell proliferation. Specifically, compound 2E showed a pattern of topoisomerase IIα (topo IIα) inhibition equivalent to that of the well-known anticancer drug etoposide at a concentration of 100 µM mdpi.comnih.gov. At this concentration, compound 2E inhibited 88.3% of topo IIα's catalytic activity, comparable to the 89.6% inhibition by etoposide mdpi.com. Other research has focused on developing novel bacterial topoisomerase inhibitors (NBTIs) from the quinoline class that bind to a different site on DNA gyrase and topoisomerase IV than traditional quinolones, offering a way to overcome resistance mdpi.com.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs researchgate.net. Compounds that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. Many quinoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site researchgate.netnih.gov.

In one study, four quinoline derivatives were tested for their ability to inhibit tubulin polymerization. Compounds 3b and 3d were the most active, with IC50 values of 13.29 µM and 13.58 µM, respectively, showing activity comparable to the reference standard colchicine (IC50 = 9.21 µM) researchgate.net. Another investigation into quinazoline-4-(6-methoxytetrahydroquinoline) analogues led to the discovery of compound 4a4 , which exhibited potent antiproliferative activities across several human cancer cell lines, with IC50 values ranging from 0.4 to 2.7 nM. A co-crystal structure confirmed that 4a4 binds to the colchicine site of tubulin nih.gov. Similarly, the 4-phenyl-2-quinolone derivative 22 demonstrated excellent antiproliferative activity against the COLO205 cancer cell line with an IC50 of 0.32 µM mdpi.com.

| Compound | Activity | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 3b | Tubulin Polymerization Inhibition | 13.29 | Colchicine | 9.21 |

| 3d | Tubulin Polymerization Inhibition | 13.58 | ||

| 8 | Tubulin Polymerization Inhibition | 22.21 | ||

| 13 | Tubulin Polymerization Inhibition | 24.73 | ||

| 4a4 | Antiproliferative | 0.0004 - 0.0027 | - | - |

| 22 | Antiproliferative (COLO205) | 0.32 | - | - |

Protein synthesis is a fundamental cellular process, and its components represent viable targets for antimicrobial agents. In the malaria parasite Plasmodium falciparum, the translation elongation factor 2 (eEF2) is essential for the GTP-dependent translocation of the ribosome along mRNA nih.gov.

A chemical optimization program starting from a 2,6-disubstituted quinoline-4-carboxamide scaffold led to the development of the compound DDD107498 . This derivative showed excellent potency against P. falciparum with a 50% effective concentration (EC50) of 1.0 nM. Mechanistic studies identified its molecular target as the translation elongation factor 2 (PfEF2), thus uncovering a new potential target for antimalarial drug discovery nih.gov. In a related area of protein synthesis inhibition, quinoline-quinazoline-based inhibitors were found to target the eukaryotic translation initiation factor 3 (EIF3i) subunit in P. falciparum. Thermal proteome profiling identified EIF3i as the main protein stabilized by the lead inhibitor, compound 70 , confirming it as a target nih.govbiorxiv.org.

Nucleic Acid Interaction Mechanisms (In Vitro)

DNA Intercalation Studies and Binding Modes

While specific studies on the DNA intercalation of this compound are not extensively available in the current body of scientific literature, the broader class of quinoline-4-carboxamides, to which it belongs, has been investigated for DNA binding capabilities. Research on quinoline derivatives suggests that their planar aromatic structure is conducive to intercalating between the base pairs of the DNA double helix. This mode of interaction is often stabilized by hydrogen bonding, and van der Waals forces between the compound and the DNA bases.

For instance, studies on various 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown their potential as DNA minor groove binding agents researchgate.net. In silico mechanistic studies of these compounds with DNA dodecanucleotide sequences, such as d(CGCGAATTCGCG), have indicated binding within the A/T minor groove region, stabilized by significant hydrogen bonds researchgate.net. While these studies provide a framework for understanding how quinoline derivatives can interact with DNA, further spectroscopic and biophysical analyses are required to elucidate the precise binding mode and affinity of this compound.

Cellular Pathway Modulation (In Vitro Cell Line Studies, Non-Clinical Focus)

The biological activity of quinoline derivatives often stems from their ability to modulate various cellular pathways, leading to outcomes such as apoptosis (programmed cell death) and inhibition of cell proliferation. These effects are typically investigated in vitro using various cancer cell lines.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Several quinoline derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms. A recent study on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives demonstrated their ability to induce apoptosis in colorectal cancer cells nih.govnih.gov. The apoptotic potential of these molecules was confirmed through assays such as acridine orange/PI and Hoechst/PI staining, which reveal characteristic morphological changes associated with apoptosis nih.govnih.gov.

Furthermore, investigations into derivatives of 6-cinnamamido-quinoline-4-carboxamide have revealed that these compounds can trigger massive apoptosis, as evidenced by the activation of caspase-9 and cleavage of PARP (Poly (ADP-ribose) polymerase) nih.gov. The intrinsic apoptotic pathway, often involving the mitochondria, is a common target. For example, a study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 human breast cancer cells showed that it induced apoptosis by altering the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), leading to the activation of caspase-9 researchgate.net. While these findings are for related quinoline structures, they suggest potential mechanisms through which this compound might exert cytotoxic effects.

Cell Proliferation Inhibition Pathways in Cultured Cells